Pterokaurane L1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities.
Scientific Research Applications
Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: this compound has shown promise as a lead compound for developing new anti-inflammatory and neuroprotective drugs.
Industry: The compound’s bioactive properties make it a valuable ingredient in the formulation of herbal medicines and dietary supplements.
Mechanism of Action
Pterokaurane L1 exerts its effects primarily through the inhibition of nitric oxide production in activated microglia cells. This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases . The compound targets the cyclooxygenase-2 (COX-2) protein and reduces the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:
- Pterokaurane M1 2-O-β-D-glucopyranoside
- 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside
- 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .
Properties
Molecular Formula |
C20H28O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1 |
InChI Key |
AURKCYFYZBQUIZ-SDNLWJFQSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.